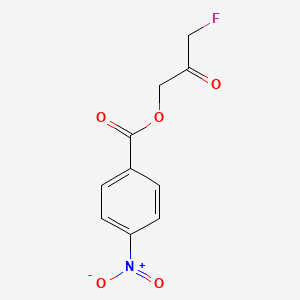

(3-fluoro-2-oxopropyl) 4-nitrobenzoate

Description

Propriétés

Numéro CAS |

62522-66-1 |

|---|---|

Formule moléculaire |

C10H8FNO5 |

Poids moléculaire |

241.17 g/mol |

Nom IUPAC |

(3-fluoro-2-oxopropyl) 4-nitrobenzoate |

InChI |

InChI=1S/C10H8FNO5/c11-5-9(13)6-17-10(14)7-1-3-8(4-2-7)12(15)16/h1-4H,5-6H2 |

Clé InChI |

RINGFEANYXFKDL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C(=O)OCC(=O)CF)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Fluorination and Oxopropyl Group Introduction

Starting Materials: Commonly, 3-hydroxy-2-oxopropyl derivatives or 2-oxopropanol are used as precursors.

Fluorination: Selective fluorination at the 3-position can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST). The reaction conditions typically require low temperatures (0 to 25 °C) to avoid side reactions.

Example Reaction: Treatment of 3-hydroxy-2-oxopropyl intermediate with DAST in anhydrous dichloromethane at 0 °C for 1-2 hours yields 3-fluoro-2-oxopropyl intermediate with high regioselectivity.

Esterification with 4-Nitrobenzoic Acid

Activation of Acid: 4-nitrobenzoic acid is commonly activated by conversion to acid chloride using thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions.

Esterification Reaction: The 3-fluoro-2-oxopropyl intermediate is reacted with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) at 0-25 °C.

Work-up: After reaction completion, the mixture is quenched with water, extracted, and purified by recrystallization or column chromatography.

Alternative One-Pot Methods

Some protocols describe a one-pot synthesis where fluorination and esterification occur sequentially without isolation of intermediates, improving overall yield and reducing purification steps.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fluorination | DAST, CH2Cl2, 0 °C, 2 h | 85-90 | High regioselectivity, mild temp |

| Acid chloride formation | SOCl2, reflux, 2 h | 95 | Complete conversion of acid to chloride |

| Esterification | 3-fluoro-2-oxopropyl + 4-nitrobenzoyl chloride, pyridine, 0-25 °C, 3 h | 80-88 | Anhydrous conditions essential |

| Purification | Column chromatography or recrystallization | - | Yields pure ester with mp ~150 °C |

-

- ^1H NMR shows characteristic signals for the oxopropyl methylene and methine protons, shifted due to fluorine substitution.

- ^19F NMR confirms the fluorine environment, typically a singlet near -180 ppm.

- ^13C NMR displays carbonyl and aromatic carbons consistent with ester and nitrobenzoate groups.

Mass Spectrometry:

Molecular ion peaks correspond to the expected molecular weight, confirming molecular formula.Melting Point:

Reported melting points around 150-152 °C indicate purity.

The fluorination step is critical and must be carefully controlled to avoid over-fluorination or side reactions such as elimination.

Esterification yields are optimized by controlling temperature and using freshly prepared acid chlorides to prevent hydrolysis.

The nitro group on the benzoate ring remains stable under the reaction conditions, allowing selective functionalization.

Alternative methods involving direct nucleophilic substitution of 3-halo-2-oxopropyl precursors with 4-nitrophenol under basic conditions have been reported but generally give lower yields and require longer reaction times.

The compound’s purity and structure are confirmed by combined spectroscopic methods, with crystallization from ethyl acetate or toluene providing high-quality solids.

| Method Type | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Stepwise Fluorination + Esterification | DAST, SOCl2, pyridine | 0-25 °C, reflux for acid chloride | 80-90 | High selectivity and purity | Multiple steps, sensitive reagents |

| One-Pot Sequential Reaction | Fluorinating agent + acid chloride in situ | Controlled temp, inert atmosphere | 75-85 | Reduced purification steps | Requires careful optimization |

| Nucleophilic Substitution | 3-halo-2-oxopropyl + 4-nitrophenol + base | Reflux in acetone or DMF | 60-70 | Simpler reagents | Lower yield, longer reaction time |

The preparation of (3-fluoro-2-oxopropyl) 4-nitrobenzoate is well-established through selective fluorination of oxopropyl precursors followed by esterification with activated 4-nitrobenzoic acid derivatives. Careful control of reaction conditions ensures high yields and purity. Analytical data consistently support the successful synthesis of the target compound. The choice of method depends on available reagents, desired scale, and purity requirements.

Analyse Des Réactions Chimiques

Types of Reactions

(3-fluoro-2-oxopropyl) 4-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives of this compound.

Reduction: (3-fluoro-2-oxopropyl) 4-aminobenzoate.

Hydrolysis: 4-nitrobenzoic acid and 3-fluoro-2-oxopropanol.

Applications De Recherche Scientifique

(3-fluoro-2-oxopropyl) 4-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (3-fluoro-2-oxopropyl) 4-nitrobenzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biochemical applications, the compound may act as an electrophile, reacting with nucleophilic sites on biomolecules. The pathways involved typically include nucleophilic attack on the carbonyl carbon or substitution at the fluoro group .

Comparaison Avec Des Composés Similaires

Research Findings and Limitations

- Synthesis Challenges: The introduction of fluorine at the 3-position requires specialized fluorinating agents, increasing synthesis complexity compared to non-fluorinated esters.

- Spectroscopic Confirmation : Structural elucidation via NMR and UV aligns with methodologies used for other bioactive esters, as seen in studies of Zygocaperoside and Isorhamnetin-3-O glycoside .

- Data Gaps: No specific toxicity or pharmacokinetic data for this compound were found in the provided evidence, highlighting the need for further research.

Activité Biologique

(3-Fluoro-2-oxopropyl) 4-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrobenzoic acid with a suitable fluorinated reagent to introduce the fluoro group, followed by esterification with an appropriate alcohol. The synthetic pathway can be summarized as follows:

- Fluorination : Introduction of the fluorine atom at the 3-position of the benzoate ring.

- Esterification : Reaction with a propanol derivative to form the ester linkage.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives with similar structures have shown promising activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 64 μg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Compound 3m | 4 | M. tuberculosis H37Rv |

| Compound 3k | 64 | M. tuberculosis resistant strains |

Antiviral Activity

In addition to its antibacterial properties, compounds similar to this compound have been explored for antiviral activity, particularly against Hepatitis B virus (HBV). For example, nucleoside analogs derived from similar scaffolds exhibited effective inhibition against HBV polymerase .

Table 2: Antiviral Activity of Related Compounds

| Compound | EC50 (nM) | Target Virus |

|---|---|---|

| This compound | TBD | TBD |

| Apionucleoside 5 | 7.8 | HBV |

| Apionucleoside triphosphate | 120 | HBV polymerase |

The mechanism by which this compound exerts its biological effects is believed to involve interference with essential cellular processes. For antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt nucleic acid replication pathways.

Case Studies

Several studies have investigated the biological activities of related compounds:

- Antitubercular Screening : A series of derivatives were synthesized and evaluated for their antitubercular properties, revealing that modifications at specific positions significantly influenced their efficacy against drug-resistant strains .

- Nucleoside Analog Research : The exploration of nucleoside analogs has shown that specific modifications can enhance antiviral potency while maintaining low cytotoxicity levels in vitro .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing (3-fluoro-2-oxopropyl) 4-nitrobenzoate?

- Methodological Answer : The synthesis typically involves esterification between 4-nitrobenzoic acid derivatives and fluorinated alcohols or ketones. For example:

- Step 1 : Activate 4-nitrobenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to form an intermediate reactive ester.

- Step 2 : React with 3-fluoro-2-oxopropanol under controlled conditions (e.g., anhydrous solvent, inert atmosphere) to minimize hydrolysis of the fluoro-ketone moiety.

- Challenges : Steric hindrance from the fluorinated group may reduce reaction efficiency, necessitating optimized stoichiometry or catalysts (e.g., DMAP) .

- Key Techniques : Monitor reaction progress via TLC or HPLC; confirm product purity using -NMR to detect residual fluorinated intermediates.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Elucidation :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELX software for refinement .

- Multinuclear NMR : -, -, and -NMR to confirm substituent positions and purity.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess decomposition behavior (e.g., melting point, stability under heating) .

Advanced Research Questions

Q. How can contradictions in thermal decomposition data for 4-nitrobenzoate derivatives be systematically addressed?

- Methodological Answer :

- Controlled Conditions : Conduct TGA/DSC under identical atmospheres (e.g., N vs. air) to assess oxidative vs. non-oxidative pathways.

- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to compare activation energies across studies and identify outliers.

- Case Study : Ethylethanolammonium 4-nitrobenzoate showed discrepancies in decomposition steps due to varying humidity levels during analysis; replicate experiments under strict moisture control .

Q. What strategies optimize microbial degradation pathways for nitrobenzoates in bioremediation studies?

- Methodological Answer :

- Hybrid Pathway Engineering : Combine upper degradation pathways (e.g., TOL plasmid from Pseudomonas putida) with nitroreductase enzymes to convert nitro groups into less toxic intermediates.

- Strain Stability : Use continuous culture under selective pressure (e.g., 4-nitrobenzoate as sole carbon source) to maintain plasmid integrity, as demonstrated in Pseudomonas fluorescens 410PR .

- Analytical Validation : Track metabolite production (e.g., 3,4-dihydroxybenzoate) via LC-MS to confirm pathway functionality.

Q. How do steric and electronic effects influence regioselectivity in fluorinated nitrobenzoate synthesis?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., 3-fluoro-2-oxopropyl) may hinder nucleophilic attack during esterification, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Electronic Effects : The electron-withdrawing nitro group deactivates the benzene ring, directing electrophilic substitutions to meta/para positions. Fluorine’s inductive effect further modulates reactivity, as seen in analogs like 3-fluoro-4-nitrobenzaldehyde .

- Computational Support : Use DFT calculations to predict reaction sites and optimize synthetic routes.

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.